2,5-Di(propan-2-yl)-1,3,2-dioxaborinane
Description
Properties
CAS No. |
61727-47-7 |
|---|---|
Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
IBFRXEZQWNHYOC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 1,3,2-Dioxaborinane Derivatives
Key Observations:
Steric and Electronic Effects :
- The isopropyl groups in 2,5-di(propan-2-yl)-1,3,2-dioxaborinane introduce significant steric hindrance compared to aryl-substituted analogs (e.g., trifluoromethylphenyl or bromophenyl derivatives). This likely reduces its reactivity in certain coupling reactions but enhances stability against hydrolysis .
- Aryl-substituted derivatives (e.g., 2-3f, 2-3g) exhibit electronic modulation via substituents like CF₃ or SCH₃, which can activate or deactivate the boron center for transmetalation in cross-coupling reactions .
However, reaction conditions (e.g., catalyst choice, solvent) may offset steric challenges .
Physical State :
- Aryl-substituted dioxaborinanes (e.g., 2-3f, 2-3g) are typically crystalline solids, while aliphatic derivatives like the target compound may exist as liquids or low-melting solids, though direct data are lacking .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane, and how can its purity be verified?
- Methodological Answer : The compound is typically synthesized via condensation of boronic acids with diols under anhydrous conditions. For example, refluxing isopropylboronic acid with 1,3-propanediol in a dry solvent like toluene, using azeotropic removal of water. Purity verification involves 1H/13C NMR to confirm the dioxaborinane ring structure and gas chromatography (GC) to assess purity (>95% by GC is typical). Additional characterization via infrared spectroscopy (IR) can identify B-O stretching vibrations (~1,350 cm⁻¹).
Q. What analytical techniques are most effective for characterizing 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H NMR reveals proton environments (e.g., isopropyl CH3 groups at δ 1.0–1.2 ppm; ring protons at δ 4.0–4.5 ppm). 11B NMR confirms boron coordination (δ 28–32 ppm for trigonal planar boron).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 185.12 for C8H17BO2).
- Melting Point Analysis : Consistency with literature values (e.g., 124–126°C in acetone) ensures purity.
Q. What are the storage and handling protocols to ensure the stability of this compound?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for handling. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic ester. Safety protocols include using gloves and fume hoods due to flammability (PRTR classification: 1-405).
Q. What are the primary applications of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane beyond Suzuki-Miyaura coupling?
- Methodological Answer : Beyond cross-coupling, it serves as:
- A protecting group for boronic acids in multi-step syntheses.
- A precursor for functionalized aryl intermediates in natural product synthesis (e.g., polyphenols, heterocycles).
- A reagent in photoredox catalysis for C–B bond activation.
Advanced Research Questions
Q. How does the steric environment of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane influence its reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : The isopropyl groups create steric hindrance, reducing undesired homocoupling and improving selectivity for electron-deficient aryl halides. To optimize reactivity:
- Use bulky palladium catalysts (e.g., Pd(dppf)Cl2) to balance steric effects.
- Adjust reaction temperature (80–120°C) and solvent polarity (e.g., 1,4-dioxane) to enhance transmetallation efficiency.
- Monitor reaction progress via TLC or GC-MS to detect intermediates.
Q. What strategies can mitigate competing side reactions (e.g., protodeboronation) when using this compound in cross-coupling?
- Methodological Answer : To suppress protodeboronation:
- Employ weak bases (e.g., K2CO3) instead of strong bases like NaOH.
- Use degassed solvents to prevent oxidative deborylation.
- Add ligands (e.g., triphenylphosphine) to stabilize the palladium intermediate.
- Conduct reactions under strict anhydrous conditions.
Q. How can researchers resolve contradictions in reported reaction yields when using this boronic ester under similar conditions?
- Methodological Answer : Contradictions often arise from:
- Catalyst loading variations : Optimize Pd(0) vs. Pd(II) pre-catalysts (0.5–5 mol%).
- Base selection : Test phosphate vs. carbonate bases for pH sensitivity.
- Substrate purity : Pre-purify aryl halides via column chromatography.
- Data normalization : Report yields relative to internal standards (e.g., mesitylene).
Q. What computational methods are used to predict the reactivity of 2,5-Di(propan-2-yl)-1,3,2-dioxaborinane in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict activation barriers for transmetallation.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
- Hammett Analysis : Correlates substituent electronic effects with reaction rates. Recent studies highlight σ-orbital interactions between boron and aryl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
